

commercial availability and suppliers of 2,5-Difluoro-4-nitrobenzonitrile

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Compound of Interest

Compound Name: 2,5-Difluoro-4-nitrobenzonitrile

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An In-depth Technical Guide to **2,5-Difluoro-4-nitrobenzonitrile** for Advanced Research & Development

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

2,5-Difluoro-4-nitrobenzonitrile, identified by CAS Number 172921-32-3, is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules.[1] Its strategic arrangement of electron-withdrawing groups—two fluorine atoms, a nitro group, and a nitrile moiety—creates a unique chemical reactivity profile that is particularly valuable for researchers, scientists, and professionals in drug development.[2] The presence of these functionalities on the benzene ring renders it highly susceptible to specific, controlled chemical transformations, making it an ideal scaffold for constructing the core structures of pharmacologically active agents, particularly in the realm of kinase inhibitors.[3][4] This guide offers a senior application scientist's perspective on the commercial availability, core reactivity, practical applications, and safe handling of this potent synthetic intermediate.

Physicochemical & Structural Properties

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. The key data for **2,5-Difluoro-4-nitrobenzonitrile** is summarized below. While some

specific experimental values are not widely published, data from structurally similar compounds and supplier technical sheets provide a reliable profile.

Property	Value	Source(s)
CAS Number	172921-32-3	[1][2]
Molecular Formula	C ₇ H ₂ F ₂ N ₂ O ₂	[1]
Molecular Weight	184.10 g/mol	[1]
Appearance	White to light yellow or brown solid/powder	
Boiling Point	314.1 ± 42.0 °C at 760 mmHg (Predicted)	[2]
Melting Point	Data not widely available; similar compounds melt > 90°C	
Purity (Typical)	≥95%	[2]
Storage Conditions	Room temperature, in a dry, sealed container	[1]

Commercial Availability & Sourcing

2,5-Difluoro-4-nitrobenzonitrile is readily available from a range of specialty chemical suppliers, catering to both academic research and industrial-scale synthesis. Purity levels are typically high, ensuring reproducibility in sensitive synthetic applications. Researchers are advised to request a Certificate of Analysis (CoA) from suppliers to obtain lot-specific purity and physical property data.

Supplier	Purity	Notes
Sigma-Aldrich	Varies	Available through partner suppliers like Ambeed, Inc.
Parchem	N/A	Specialty chemical supplier with worldwide distribution.
MySkinRecipes	≥95%	Provides predicted physical properties and pricing for small quantities.
ChemScene	N/A	Listed as a biochemical, available via distributors like BIOZOL.
Sobekbio	95%	Provides SMILES notation and basic information.
AbacipharmTech	N/A	Lists the product with a typical delivery time of 1 week.

Core Reactivity: The Power of Nucleophilic Aromatic Substitution (S_NAr)

The primary value of **2,5-Difluoro-4-nitrobenzonitrile** in synthesis stems from its high reactivity towards Nucleophilic Aromatic Substitution (S_NAr).^{[5][6]} Aromatic rings are typically electron-rich and resist attack by nucleophiles. However, the powerful electron-withdrawing effects of the nitro (-NO₂) and nitrile (-CN) groups pull electron density out of the benzene ring, making it electron-poor (electrophilic) and thus susceptible to nucleophilic attack.^{[7][8]}

The fluorine atoms are excellent leaving groups in this context. Although fluorine is highly electronegative, the rate-determining step in an S_NAr reaction is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.^[5] The high electronegativity of fluorine helps to stabilize this intermediate through an inductive effect, accelerating the reaction. Consequently, the reactivity order for halogens in S_NAr is F > Cl > Br > I, the opposite of that seen in S_N1 and S_N2 reactions.^[8]

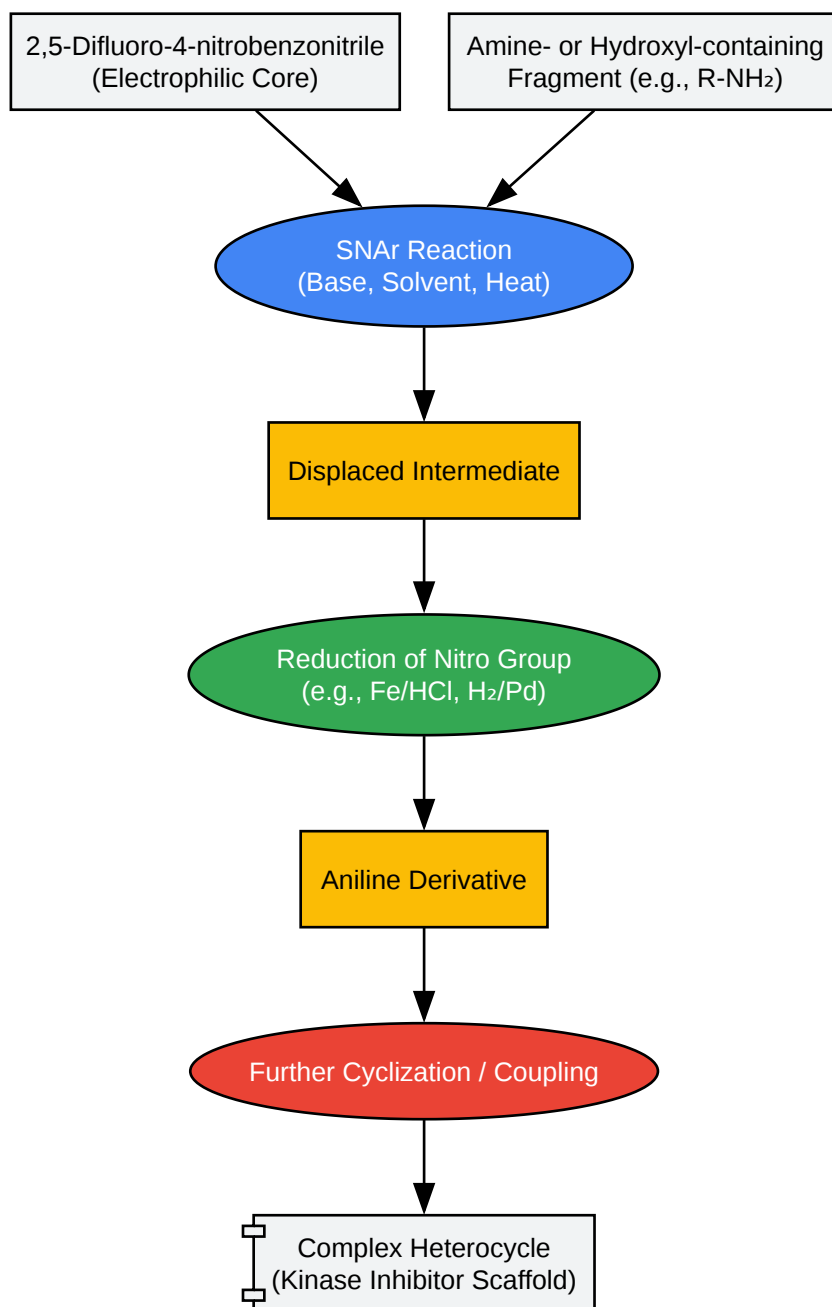
The two fluorine atoms at positions 2 and 5 are not electronically equivalent, allowing for potential regioselective substitution depending on the reaction conditions and the nature of the attacking nucleophile.

Caption: Generalized S_NAr mechanism for **2,5-Difluoro-4-nitrobenzonitrile**.

Application Profile: Synthesis of Kinase Inhibitors

A prominent application of activated halo-nitroaromatics is in the synthesis of small molecule kinase inhibitors, a cornerstone of modern targeted cancer therapy.^{[3][9]} These drugs often feature a core heterocyclic structure linked to various substituted aryl groups. The S_NAr reaction is an ideal method for forging these critical C-N or C-O bonds.

While specific examples using **2,5-Difluoro-4-nitrobenzonitrile** are proprietary or less published, the synthesis of Alectinib, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor, provides a validated and authoritative blueprint for its use.^[3] A key step in Alectinib's synthesis involves the S_NAr reaction between a complex nucleophile and a similar building block, 4-fluoro-3-nitrobenzonitrile. This reaction exemplifies how the activated aromatic ring serves as an electrophilic anchor to build molecular complexity.



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Caption: Synthetic workflow for kinase inhibitors using a difluoro-nitrobenzonitrile core.

Representative Spectroscopic Analysis

A definitive spectroscopic analysis is crucial for reaction monitoring and product verification. While a public database of high-resolution spectra for this specific compound is not readily

available, a competent chemist can predict the key features based on its structure and data from analogous compounds.

- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by several strong, characteristic peaks.
 - $\text{-C}\equiv\text{N}$ Stretch: A sharp, intense absorption is expected in the $2220\text{-}2240\text{ cm}^{-1}$ region, characteristic of an aromatic nitrile.[\[10\]](#)
 - -NO_2 Stretches: Two strong bands will appear corresponding to the asymmetric ($\sim 1530\text{-}1550\text{ cm}^{-1}$) and symmetric ($\sim 1340\text{-}1360\text{ cm}^{-1}$) stretching of the nitro group.
 - C-F Stretches: Strong absorptions in the fingerprint region, typically between $1200\text{-}1300\text{ cm}^{-1}$, will indicate the presence of the C-F bonds.
 - Aromatic C=C Stretches: Medium intensity bands will be present in the $1400\text{-}1600\text{ cm}^{-1}$ region.[\[11\]](#)
- ^1H NMR Spectroscopy: The molecule has two aromatic protons. Due to the powerful electron-withdrawing nature of the surrounding groups, these protons will be significantly deshielded and appear far downfield, likely in the δ 8.0-9.0 ppm range. They will appear as doublets due to coupling with the adjacent fluorine atoms ($^3\text{J}_{\text{H-F}}$).
- ^{13}C NMR Spectroscopy: Seven distinct carbon signals are expected.
 - Nitrile Carbon (-CN): Will appear around δ 115-120 ppm.[\[12\]](#)
 - Aromatic Carbons: The two carbons bearing a hydrogen atom will be in the δ 120-140 ppm range. The four quaternary carbons will also be in this region, with the carbons attached to the highly electronegative F and NO_2 groups being the most deshielded. The C-F carbons will exhibit large one-bond coupling constants ($^1\text{J}_{\text{C-F}}$).[\[13\]](#)
- ^{19}F NMR Spectroscopy: Two distinct signals will be observed for the two non-equivalent fluorine atoms, providing unambiguous confirmation of the structure.

Safety & Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific MSDS for **2,5-Difluoro-4-nitrobenzonitrile** is not widely disseminated, data from closely related analogues like 2,4-Difluoronitrobenzene provide a strong basis for a rigorous safety assessment.^[14]

Primary Hazards:

- **Toxicity:** Assumed to be toxic if swallowed, in contact with skin, or if inhaled. Benzonitrile and nitroaromatic compounds can interfere with cellular respiration.^[14]
- **Irritation:** Causes skin and serious eye irritation. May cause respiratory irritation upon inhalation of dust or vapors.^[14]

Mandatory Handling Protocols:

- **Engineering Controls:** Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.
- **Personal Protective Equipment (PPE):**
 - **Gloves:** Wear nitrile or other chemically resistant gloves. Double-gloving is recommended for extended handling.
 - **Eye Protection:** Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities.
 - **Lab Coat:** A flame-retardant lab coat must be worn and kept fully fastened.
- **Spill & Waste Management:**
 - Prevent spillage from entering drains.
 - Collect solid spills using a method that does not generate dust (e.g., wet brushing) and place in a sealed, labeled container for hazardous waste disposal.
 - Dispose of all waste according to local, state, and federal regulations.
- **First Aid:**

- Eyes: Immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.
- Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

2,5-Difluoro-4-nitrobenzonitrile is more than a mere chemical; it is an enabling tool for innovation in pharmaceutical and materials science. Its predictable and potent reactivity through the S_NAr mechanism provides a reliable pathway for the construction of complex molecular architectures. By understanding its physicochemical properties, sourcing from reputable suppliers, leveraging its core reactivity, and adhering to strict safety protocols, researchers can effectively utilize this building block to advance the frontiers of drug discovery and chemical synthesis.

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